

^{13}C NMR spectrum of 3-Formyl-2-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 3-Formyl-2-methoxyphenylboronic acid

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An In-Depth Technical Guide to the ^{13}C NMR Spectrum of **3-Formyl-2-methoxyphenylboronic Acid**

Introduction

3-Formyl-2-methoxyphenylboronic acid (CAS No. 480424-49-5) is a valuable bifunctional organic building block, incorporating a reactive boronic acid moiety, a formyl group, and a methoxy-substituted aromatic ring.^[1] Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates unambiguous structural characterization. Among the suite of analytical techniques available, ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct, non-destructive insight into the carbon skeleton of the molecule.

This guide provides a comprehensive analysis of the ^{13}C NMR spectrum of **3-Formyl-2-methoxyphenylboronic acid**. We will delve into the theoretical underpinnings that govern the chemical shifts of its unique functional groups, present a detailed assignment of the predicted spectral peaks, and provide a field-proven protocol for acquiring high-quality data. This document is intended for researchers and drug development professionals who rely on precise structural data to inform their scientific endeavors.

Core Principles: Interpreting the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of **3-Formyl-2-methoxyphenylboronic acid** is defined by the electronic environment of each of its eight unique carbon atoms. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to factors such as hybridization, shielding from electron density, and the electronegativity of neighboring atoms.[2]

- **Hybridization Effects:** The primary determinant of chemical shift is carbon hybridization. For this molecule, we expect distinct regions for the sp^3 -hybridized methoxy carbon and the sp^2 -hybridized aromatic and formyl carbons.[3] The general ranges are:
 - sp^3 carbons: 0 - 70 ppm
 - sp^2 (aromatic/alkene) carbons: 100 - 150 ppm
 - sp^2 (carbonyl) carbons: > 160 ppm
- **Substituent Effects:** The electron-donating methoxy group ($-\text{OCH}_3$) and the electron-withdrawing formyl ($-\text{CHO}$) and boronic acid [$-\text{B}(\text{OH})_2$] groups profoundly influence the electron density distribution within the benzene ring, altering the chemical shifts of the aromatic carbons.[4] The methoxy group increases shielding (lower ppm) at the ortho and para positions, while the formyl group causes significant deshielding (higher ppm), particularly at the ipso-carbon and the carbon atoms ortho and para to it.
- **The Boron Conundrum:** The carbon atom directly attached to the boron (the ipso-carbon) presents a unique challenge. Boron has two NMR-active quadrupolar nuclei, ^{11}B (80% abundance, spin $I=3/2$) and ^{10}B (20% abundance, spin $I=3$), which can cause significant quadrupolar relaxation.[5] This often leads to a broad, low-intensity signal for the attached ^{13}C nucleus, making it difficult to observe.[5][6]

Predicted ^{13}C NMR Spectrum and Peak Assignment

While a publicly archived, fully assigned spectrum for this specific molecule is not readily available, we can confidently predict and assign the spectrum based on established chemical shift theory and data from analogous structures. The analysis is based on the structure shown below, with each unique carbon atom numbered for clarity.

Caption: Structure of **3-Formyl-2-methoxyphenylboronic acid** with carbon numbering.

Table 1: Predicted ^{13}C NMR Chemical Shifts and Assignments

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Justification
C7 (CHO)	~192	The formyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it in the characteristic aldehyde region of 190-200 ppm.[7][8]
C2 (C-OCH ₃)	~162	This aromatic carbon is directly bonded to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift.
C3 (C-CHO)	~138	As the ipso-carbon of the electron-withdrawing formyl group, this carbon is substantially deshielded.
C6	~135	This carbon is ortho to the boronic acid group and meta to the formyl group, leading to a downfield shift within the aromatic region.
C4	~129	This carbon is para to the methoxy group and meta to the boronic acid, experiencing moderate deshielding.
C5	~118	Positioned ortho to the electron-donating methoxy group, this carbon is expected to be the most shielded of the C-H aromatic carbons, shifting it upfield.
C1 (C-B(OH) ₂)	~125 (Broad)	The ipso-carbon attached to boron is notoriously difficult to

observe. Its signal is expected to be broad and of low intensity due to quadrupolar broadening from the boron nucleus.^[5] Its chemical shift is predicted within the aromatic region.

C8 (OCH₃)

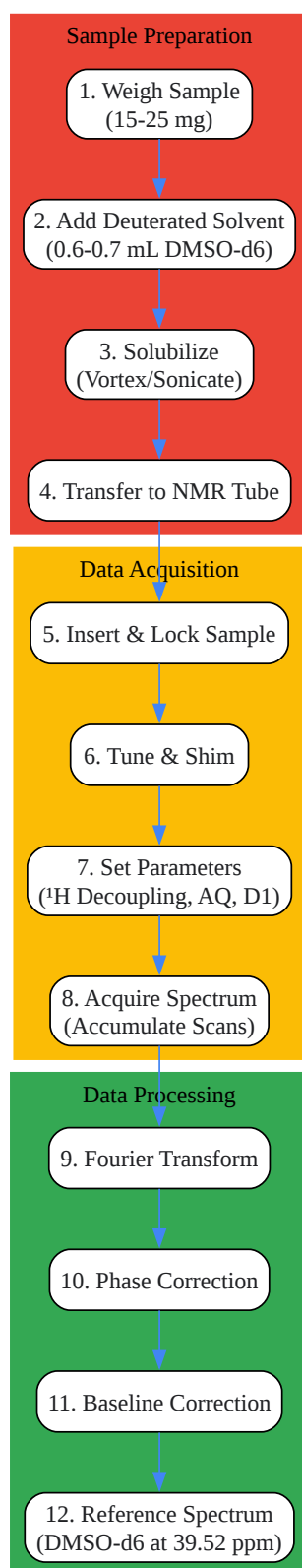
~62

Aromatic methoxy carbons typically appear around 56 ppm. However, the presence of two ortho substituents (formyl and boronic acid) likely forces the methoxy group "out-of-plane" of the aromatic ring, which is known to cause a deshielding effect, shifting the peak downfield to ~62 ppm.^[9]
^[10]

Experimental Protocol: Acquiring the Spectrum

This protocol outlines a self-validating system for obtaining a high-quality ¹³C NMR spectrum. The trustworthiness of the data relies on proper sample preparation and instrument calibration.

Workflow: From Sample to Spectrum



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Caption: Standard workflow for ^{13}C NMR spectroscopic analysis.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 15-25 mg of **3-Formyl-2-methoxyphenylboronic acid** and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a good choice due to the compound's polarity and the presence of exchangeable protons on the boronic acid.
 - Ensure complete dissolution by vortexing or brief sonication.
 - Filter the solution through a small plug of glass wool into a 5 mm NMR tube.
- Instrument Setup & Calibration:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the field on the deuterium signal of the solvent.
 - Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
 - Tune and match the ^{13}C probe to the correct frequency.
- Data Acquisition Parameters:
 - Experiment: Standard proton-decoupled ^{13}C experiment (zgpg30 or similar).
 - Spectral Width: Set to encompass the expected chemical shift range (e.g., 0 to 220 ppm).
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate relaxation of all carbons, including quaternary ones.

- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a significant number of scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
- Data Processing:
 - Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
 - Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
 - Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
 - Apply a baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift axis by referencing the residual solvent peak. For DMSO- d_6 , the central peak of the septet should be set to 39.52 ppm.

Conclusion

The ^{13}C NMR spectrum is an indispensable tool for the structural verification of **3-Formyl-2-methoxyphenylboronic acid**. The predicted spectrum reveals eight distinct signals, each corresponding to a unique carbon environment within the molecule. The downfield signal around 192 ppm is a clear marker for the formyl carbon, while the unique upfield-shifted aromatic carbon at ~118 ppm and the deshielded methoxy carbon at ~62 ppm provide key structural fingerprints. Understanding the principles of chemical shift and the specific challenges posed by the boronic acid moiety allows for a confident and accurate interpretation of the spectral data, ensuring the material's identity and purity for its application in research and development.

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